Lysosomal Cleavage Kinetics: GGFG Linker vs. Val-Cit Linker
In a head-to-head comparison using human liver lysosomal extract, the GGFG-based linker (Deruxtecan) exhibited markedly slower cleavage kinetics compared to the Val-Cit-based linker (Vedotin). After 4 hours of incubation, the GGFG linker achieved approximately 50% payload release, while the Val-Cit linker reached around 70% release [1]. Within the first 30 minutes, the Val-Cit linker was already over 80% digested, whereas GGFG cleavage was still in its initial phase [2]. This differential kinetics profile is a critical differentiator for ADC design, as it dictates the rate of intracellular payload liberation.
| Evidence Dimension | Payload Release Rate in Human Liver Lysosomes |
|---|---|
| Target Compound Data | ~50% payload release after 4 hours incubation [1] |
| Comparator Or Baseline | Val-Cit linker (Vedotin): ~70% payload release after 4 hours incubation [1] |
| Quantified Difference | Val-Cit linker releases payload approximately 1.4x faster than GGFG linker at the 4-hour timepoint; >80% cleavage for Val-Cit within 30 minutes vs. minimal initial cleavage for GGFG [2] |
| Conditions | Incubation in human liver lysosomal extract at 37°C, monitored via LC-MS/MS for payload release (MMAE for Val-Cit, Dxd for GGFG) [1] |
Why This Matters
This slower, more controlled release profile can be advantageous for ADCs targeting tumors with slower internalization rates or for payloads that benefit from sustained, low-level exposure, directly influencing ADC efficacy and toxicity profile selection.
- [1] Sterling Pharma Solutions. Stability of ADCs in sub-cellular fractions. Knowledge Hub Article, 2024. View Source
- [2] Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. Knowledge Hub Article, 2024. View Source
